molecular formula C17H11ClN2O2 B11525407 4-(3-Chlorophenoxy)-2-methyl[1]benzofuro[3,2-d]pyrimidine

4-(3-Chlorophenoxy)-2-methyl[1]benzofuro[3,2-d]pyrimidine

Cat. No.: B11525407
M. Wt: 310.7 g/mol
InChI Key: COBWGTHVAVRDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chlorophenyl (2-methyl1benzofuro[3,2-d]pyrimidin-4-yl) ether is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzofuro-pyrimidine core structure, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of a chlorophenyl group and a methyl group further enhances its chemical properties, making it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chlorophenyl (2-methyl1benzofuro[3,2-d]pyrimidin-4-yl) ether typically involves multi-step organic reactions. One common method includes the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at elevated temperatures (40–50 °C) to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate green chemistry principles, such as the use of eco-friendly solvents and catalysts, to minimize environmental impact .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chlorophenyl (2-methyl1benzofuro[3,2-d]pyrimidin-4-yl) ether involves its interaction with molecular targets such as protein tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anti-cancer therapies .

Comparison with Similar Compounds

Uniqueness: 3-Chlorophenyl (2-methyl1benzofuro[3,2-d]pyrimidin-4-yl) ether stands out due to its unique combination of a benzofuro-pyrimidine core with a chlorophenyl group, which enhances its chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C17H11ClN2O2

Molecular Weight

310.7 g/mol

IUPAC Name

4-(3-chlorophenoxy)-2-methyl-[1]benzofuro[3,2-d]pyrimidine

InChI

InChI=1S/C17H11ClN2O2/c1-10-19-15-13-7-2-3-8-14(13)22-16(15)17(20-10)21-12-6-4-5-11(18)9-12/h2-9H,1H3

InChI Key

COBWGTHVAVRDMN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)OC3=CC(=CC=C3)Cl)OC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.